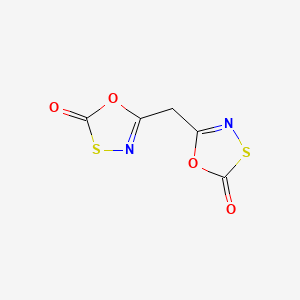
5,5'-Methylenedi(2H-1,3,4-oxathiazol-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Methylenedi(2H-1,3,4-oxathiazol-2-one) is a heterocyclic compound that belongs to the oxathiazolone family This compound is characterized by the presence of two oxathiazolone rings connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Methylenedi(2H-1,3,4-oxathiazol-2-one) typically involves the cycloaddition of chlorocarbonylsulfenyl chloride with an appropriate amide in a suitable solvent such as toluene or chloroform . The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. The chlorocarbonylsulfenyl chloride is added drop-wise to the amide solution, and the mixture is heated to facilitate the cycloaddition process .
Industrial Production Methods: While specific industrial production methods for 5,5’-Methylenedi(2H-1,3,4-oxathiazol-2-one) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5,5’-Methylenedi(2H-1,3,4-oxathiazol-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiazolone rings into corresponding thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various alkylating agents can be employed to introduce substituents at the methylene bridge.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated derivatives with modified chemical properties.
Scientific Research Applications
5,5’-Methylenedi(2H-1,3,4-oxathiazol-2-one) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to inhibit specific biological pathways.
Industry: It is utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 5,5’-Methylenedi(2H-1,3,4-oxathiazol-2-one) involves its interaction with specific molecular targets and pathways. The compound’s oxathiazolone rings can interact with proteasomes, inhibiting their activity and leading to the accumulation of proteins within cells . This inhibition can disrupt cellular processes and has potential therapeutic applications in treating diseases such as tuberculosis and cancer.
Comparison with Similar Compounds
1,3,4-Oxathiazol-2-one: A simpler oxathiazolone derivative with similar chemical properties.
1,4,2-Oxathiazol-5-one: Another isomer with distinct structural and electronic characteristics.
5-aryl(thienyl) substituted 1,3,4-oxathiazol-2-ones: These compounds have been studied for their planar structures and conjugation properties.
Uniqueness: 5,5’-Methylenedi(2H-1,3,4-oxathiazol-2-one) is unique due to its methylene bridge, which allows for additional chemical modifications and enhances its versatility in various applications. Its ability to inhibit proteasomes selectively also sets it apart from other similar compounds.
Properties
CAS No. |
62470-50-2 |
|---|---|
Molecular Formula |
C5H2N2O4S2 |
Molecular Weight |
218.2 g/mol |
IUPAC Name |
5-[(2-oxo-1,3,4-oxathiazol-5-yl)methyl]-1,3,4-oxathiazol-2-one |
InChI |
InChI=1S/C5H2N2O4S2/c8-4-10-2(6-12-4)1-3-7-13-5(9)11-3/h1H2 |
InChI Key |
LOXLTYBBRYLIBD-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NSC(=O)O1)C2=NSC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















